molecular formula C10H12ClNO B8773329 Carbamic chloride, N-ethyl-N-(phenylmethyl)-

Carbamic chloride, N-ethyl-N-(phenylmethyl)-

Cat. No. B8773329
M. Wt: 197.66 g/mol
InChI Key: HFWOEYXMOCJUBF-UHFFFAOYSA-N
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Description

Carbamic chloride, N-ethyl-N-(phenylmethyl)- is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic chloride, N-ethyl-N-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic chloride, N-ethyl-N-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-benzyl-N-ethylcarbamoyl chloride

InChI

InChI=1S/C10H12ClNO/c1-2-12(10(11)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

HFWOEYXMOCJUBF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Ethylbenzylamine (0.56 mL, 3.8 mmol) and diisopropylethylamine (1 mL, 5.7 mmol) were combined in CH2Cl2 (12 mL) and cooled to 0° C. Phosgene (1.9M in toluene; 2.4 mL, 4.6 mmol) was added over 5 minutes, and the reaction was stirred at room temperature overnight. The mixture was concentrated, and the residue was diluted with diethyl ether (150 mL) and washed twice with H2O. The organic layer was dried and concentrated to give the title compound.
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0.56 mL
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1 mL
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2.4 mL
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12 mL
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Synthesis routes and methods II

Procedure details

N-Ethylbenzylamine (0.56 mL, 3.8 mmol) and diisopropylethylamine (1 mL, 5.7 mmol) were combined in CH2Cl2 (12 mL) and cooled to 0° C. Phosgene (20% in toluene; 2.4 mL, 4.6 mmol) was added, and the reaction was stirred overnight at room temperature. The mixture was concentrated, and the residue was dissolved in Et2O and washed twice with H2O. The organic layer was dried, filtered, and concentrated to give the title compound.
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0.56 mL
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1 mL
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2.4 mL
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12 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The title compound is prepared analogously as described for benzyl-methyl-carbamoyl chloride from benzyl ethylamine. MS (LC-MS): [M+H]+=198.1. tR (HPLC, Waters Symmetry C18 column, 20-95% CH3CN/H2O/3.5 min, 95% CH3CN/H2O, 2 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 4.12 min.
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